molecular formula C17H32O2 B14729263 3,4-Heptadecanedione CAS No. 5452-62-0

3,4-Heptadecanedione

Cat. No.: B14729263
CAS No.: 5452-62-0
M. Wt: 268.4 g/mol
InChI Key: UOELRXDXUATFCT-UHFFFAOYSA-N
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Description

3,4-Heptadecanedione is a diketone with a 17-carbon aliphatic chain and two ketone groups at positions 3 and 4. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like 3,4-hexanedione (). Diketones of this class typically exhibit reactivity influenced by ketone positioning and chain length, impacting physical properties such as boiling points, solubility, and applications in organic synthesis or industrial processes.

Properties

CAS No.

5452-62-0

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadecane-3,4-dione

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3

InChI Key

UOELRXDXUATFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Heptadecanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.

Scientific Research Applications

3,4-Heptadecanedione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Hexanedione (C₆H₁₀O₂)

  • Molecular Weight : 114.14 g/mol (vs. ~256.4 g/mol estimated for 3,4-Heptadecanedione).
  • Boiling Point : 397.2–403.2 K (124–130°C) .
    • Comparison: The longer carbon chain in this compound increases molecular weight and van der Waals interactions, leading to a higher predicted boiling point (~480–520 K or 207–247°C).
  • Solubility: Shorter chains like 3,4-hexanedione are moderately polar and soluble in polar solvents (e.g., acetone, ethanol). Longer-chain diketones like this compound are expected to be hydrophobic, favoring nonpolar solvents.
  • Synthesis : Methods for 3,4-hexanedione may involve oxidation of diols or alkenes. Analogous routes (e.g., controlled oxidation of heptadecane derivatives) could apply to this compound, though purification would require advanced techniques like column chromatography (as in for related compounds) .

2,3-Heptadecanedione

  • Structural Difference : Ketone groups at positions 2 and 3 (vs. 3,4).
  • Reactivity: Proximal ketones (2,3) may exhibit enhanced conjugation or steric hindrance, altering reaction pathways (e.g., enolate formation) compared to 3,4-isomers.
  • Physical Properties : Similar molecular weight to this compound but slightly lower boiling point due to reduced symmetry.

Diacetyl (2,3-Butanedione, C₄H₆O₂)

  • Applications : Widely used as a flavoring agent (e.g., butter flavor).

Data Table: Key Properties of Selected Diketones

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Solubility Profile
3,4-Hexanedione C₆H₁₀O₂ 114.14 397.2–403.2 Polar solvents (acetone)
This compound* C₁₇H₃₂O₂ ~256.4 ~480–520† Nonpolar solvents (hexane)
Diacetyl C₄H₆O₂ 86.09 361–363 Water, ethanol

*Estimated based on structural trends. †Predicted range from homologous series extrapolation.

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